ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
CAS No.:
Cat. No.: VC13348530
Molecular Formula: C15H25N3O2
Molecular Weight: 279.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3O2 |
|---|---|
| Molecular Weight | 279.38 g/mol |
| IUPAC Name | ethyl 1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H25N3O2/c1-5-20-15(19)13-7-6-8-18(9-13)10-14-11(2)16-17(4)12(14)3/h13H,5-10H2,1-4H3 |
| Standard InChI Key | GOIRYYLSXYPTOE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)CC2=C(N(N=C2C)C)C |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)CC2=C(N(N=C2C)C)C |
Introduction
Ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is a complex organic compound with a molecular formula of C15H25N3O2 and a molecular weight of 279.38 g/mol. It is identified by the CAS number 1172760-90-5 and is used as a building block in organic synthesis. This compound combines a pyrazole ring with a piperidine moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical agents.
Synthesis and Applications
The synthesis of ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate typically involves the reaction of a pyrazole derivative with a piperidine precursor. This compound is used as a building block in organic synthesis due to its versatility in forming various derivatives. It can be further modified to create compounds with potential biological activities.
Research Findings
Research on ethyl 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate is limited, but it is recognized as a valuable intermediate in organic synthesis. Studies on similar compounds suggest that modifications to the pyrazole and piperidine rings can lead to compounds with interesting biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume